molecular formula C6H8BrN3 B6209260 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1783466-09-0

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B6209260
CAS No.: 1783466-09-0
M. Wt: 202.05 g/mol
InChI Key: VCYBJKWLKBRWKO-UHFFFAOYSA-N
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Description

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a triazole oxide.

Scientific Research Applications

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine
  • 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine

Uniqueness

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific fusion of a triazole ring with a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new compounds with tailored biological activities or material properties.

Properties

CAS No.

1783466-09-0

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine

InChI

InChI=1S/C6H8BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H2

InChI Key

VCYBJKWLKBRWKO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=N2)Br)C1

Purity

95

Origin of Product

United States

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